Home > Products > Screening Compounds P44826 > Magnesium valproate
Magnesium valproate - 62959-43-7

Magnesium valproate

Catalog Number: EVT-316603
CAS Number: 62959-43-7
Molecular Formula: C16H30MgO4
Molecular Weight: 310.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Magnesium valproate is a salt of valproic acid (VA), an anticonvulsant drug. [] It is commonly used in China as an alternative to sodium valproate, particularly for the treatment of epilepsy and bipolar disorder. [, , , ] In scientific research, magnesium valproate serves as a valuable tool for investigating the mechanisms underlying epilepsy, mania, and other neurological conditions.

Future Directions
  • Comparative Studies with Sodium Valproate: While magnesium valproate is purported to have similar efficacy and fewer side effects compared to sodium valproate, [, ] more rigorous comparative studies are required to confirm these claims.

Sodium Valproate

Compound Description: Sodium valproate, also known as sodium valproate, is a medication commonly used to treat various seizure disorders, including epilepsy. Like magnesium valproate, it functions as a GABA agonist, enhancing the effects of the inhibitory neurotransmitter GABA in the brain []. Sodium valproate is also used in treating bipolar disorder and migraine headaches [].

Relevance: Sodium valproate shares a nearly identical structure with magnesium valproate, with the only difference being the cation associated with the valproate anion. While both compounds exhibit anticonvulsant activity, some studies suggest that magnesium valproate might offer advantages regarding safety and tolerability []. One study found that the retention rate and total effective rate in the magnesium valproate group were significantly higher than those in the sodium valproate group []. Additionally, magnesium valproate demonstrated a significantly lower incidence of adverse events compared to sodium valproate []. Another study suggested that magnesium valproate might have a faster onset of action in treating manic episodes than sodium valproate [].

Valproic Acid

Compound Description: Valproic acid (VA) is an anticonvulsant drug used to treat various seizure types, including generalized and partial seizures []. It is also utilized in managing bipolar disorder and preventing migraine headaches. Valproic acid's mechanism of action involves enhancing GABAergic neurotransmission and inhibiting voltage-gated sodium channels in the brain.

Classification and Source

Magnesium valproate is classified as a magnesium salt of valproic acid, which is a branched-chain fatty acid derivative. Valproic acid was first synthesized in 1881 and later recognized for its anticonvulsant properties in the 1960s. Magnesium valproate is often utilized in the pharmaceutical industry due to its improved bioavailability compared to other forms of valproate salts .

Synthesis Analysis

The synthesis of magnesium valproate can be achieved through several methods. One notable method involves the reaction of valproic acid with magnesium alkoxides in an alcoholic solution. This process has been shown to yield a crystalline form of magnesium valproate with enhanced purity and bioavailability compared to traditional methods that utilize magnesium oxide .

Key Parameters:

  • Reactants: Valproic acid and magnesium alkoxides.
  • Solvent: Alcoholic solutions are preferred.
  • Reaction Conditions: The reaction typically occurs at room temperature and can be completed within 2-3 minutes.
  • Recovery Methods: The product can be recovered through conventional techniques such as solvent evaporation or precipitation using acetone .
Molecular Structure Analysis

The molecular formula of magnesium valproate is C16H30O4Mg\text{C}_{16}\text{H}_{30}\text{O}_{4}\text{Mg} with a molecular weight of approximately 453.924 g/mol . The structure features two valproate anions coordinated to a magnesium cation. The InChI key for magnesium valproate is LKLLHOIUJUFAOYSA-L, indicating its specific structural arrangement.

Structural Features:

  • Valproate Anion: Comprises a branched chain with two carboxyl groups.
  • Magnesium Coordination: The magnesium ion provides charge balance and interacts with the oxygen atoms from the carboxyl groups.
Chemical Reactions Analysis

Magnesium valproate participates in various chemical reactions typical of carboxylate salts. It can undergo hydrolysis in aqueous solutions, releasing valproic acid and magnesium hydroxide under suitable conditions. Additionally, it may react with acids to form corresponding salts or undergo complexation with various ligands.

Notable Reactions:

  • Hydrolysis:
    Mg C8H15O2)2+H2O2C8H15COOH+Mg OH 2\text{Mg C}_8\text{H}_{15}\text{O}_2)_2+\text{H}_2\text{O}\rightarrow 2\text{C}_8\text{H}_{15}\text{COOH}+\text{Mg OH }_2
  • Complexation: Magnesium valproate can form complexes with other pharmaceutical agents, enhancing therapeutic efficacy.
Mechanism of Action

The mechanism of action of magnesium valproate primarily involves modulation of neurotransmitter activity in the central nervous system. It enhances the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, thereby exerting anticonvulsant effects. This action helps stabilize neuronal excitability and reduces seizure frequency .

Pharmacological Effects:

  • Anticonvulsant Activity: By increasing GABAergic activity.
  • Neuroprotective Effects: Potentially beneficial in neurodegenerative diseases due to its ability to modulate excitotoxicity.
Physical and Chemical Properties Analysis

Magnesium valproate exhibits specific physical and chemical properties that influence its pharmaceutical applications:

Key Properties:

  • Solubility: Water solubility is low (approximately 0.00716 mg/mL), affecting its bioavailability.
  • Stability: Generally stable under standard storage conditions but should be protected from moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, which can affect absorption rates .
Applications

Magnesium valproate has several applications in medicine:

  1. Antiepileptic Treatment: Used as an anticonvulsant for managing various seizure disorders.
  2. Migraine Prophylaxis: Recent studies suggest that combining magnesium with sodium valproate may enhance efficacy in migraine prevention .
  3. Neuroprotective Research: Investigated for potential benefits in neurodegenerative diseases due to its GABAergic properties.
  4. Oncology Applications: Under research for anti-proliferative effects against certain cancer types .
Chemical and Pharmaceutical Foundations of Magnesium Valproate

Structural Characterization and Physicochemical Properties

Magnesium valproate, systematically named as magnesium 2-propylpentanoate, is an coordination compound formed through the interaction of two valproate anions with a central magnesium cation. Its molecular formula is C16H30MgO4, with a molecular weight of 310.72 g/mol (anhydrous form) and a CAS registry number of 62959-43-7 [1] [5]. The crystalline structure exhibits a distinctive coordination geometry where magnesium ions form ionic bonds with carboxylate oxygen atoms of valproate molecules, creating a tetrahedral arrangement. This configuration is stabilized by electrostatic interactions between the divalent magnesium cation and the anionic carboxyl groups [2] [5].

The compound typically exists as a hygroscopic hydrate (most commonly dihydrate), with water molecules incorporated into the crystal lattice through hydrogen bonding with carboxylate oxygen atoms. This hydration significantly influences its solid-state stability and dissolution behavior. Key physicochemical properties include:

  • Hygroscopicity: Demonstrates pronounced moisture affinity, rapidly absorbing atmospheric water at relative humidities >50%, necessitating specialized handling during manufacturing [6] [7].
  • Solubility Profile: Exhibits moderate water solubility (approximately 50-100 mg/mL), with significantly higher solubility in polar organic solvents including ethanol (≈300 mg/mL), methanol (≈350 mg/mL), and acetonitrile (≈200 mg/mL) [2] [3].
  • Thermal Behavior: Decomposes at temperatures exceeding 150°C without distinct melting, consistent with its ionic crystal structure [2].
  • Spectroscopic Signatures: Fourier-transform infrared spectroscopy reveals characteristic carboxylate stretching vibrations at 1,550–1,610 cm-1 and C-H bending modes at 1,370–1,480 cm-1 [6].

Table 1: Physicochemical Properties of Magnesium Valproate

PropertySpecificationAnalytical Method
Molecular Weight310.72 g/mol (anhydrous)Mass spectrometry [5]
Crystal FormTypically crystalline hydrateX-ray diffraction [2]
Water Solubility (25°C)50-100 mg/mLHPLC solubility assay [3]
Octanol-Water PartitionLog P ≈ 2.1Shake-flask method [5]
HygroscopicityHigh (critical RH: 45-50%)Dynamic vapor sorption [7]

Synthetic Methodologies for Magnesium Valproate Hydrate Formation

Industrial synthesis of magnesium valproate hydrate employs precision stoichiometry to achieve pharmaceutical-grade purity. The predominant manufacturing approach involves:

Metathesis Reaction Methodology:

  • Precursor Interaction: Sodium valproate (C8H15NaO2) solution reacts with magnesium chloride (MgCl2), bromide, or iodide in anhydrous alcoholic media (typically ethanol, methanol, or isopropanol) under inert atmosphere:2C8H15NaO2 + MgX2 → Mg(C8H15O2)2 + 2NaX(where X = Cl, Br, or I) [2] [3]
  • Hydrate Crystallization: The reaction mixture undergoes controlled cooling (4-10°C) to precipitate magnesium valproate hydrate crystals, with the stoichiometric water content regulated by atmospheric humidity control during filtration [3].
  • Purification: Sequential washing with cold alcohol-water mixtures (70:30 v/v) removes sodium halide byproducts, confirmed by argentometric testing of chloride ions [2].
  • Drying Protocol: Vacuum desiccation (25-30°C) preserves hydrate integrity while achieving residual solvent levels <0.5% as per ICH guidelines [3].

Alternative Synthetic Pathways:

  • Direct Neutralization: Valproic acid reacts with magnesium methoxide in acetonitrile, producing magnesium valproate with methanol as byproduct, requiring rigorous solvent removal [2].
  • Solvent Exchange Crystallization: Precipitation from acetone-water mixtures (3:1 ratio) yields high-purity trihydrate crystals with improved flow properties [3].

Critical process parameters include reaction temperature (optimized at 45–55°C), magnesium-to-valproate molar ratio (1:2.05 to ensure complete conversion), and crystallization cooling rate (0.5°C/minute) to control crystal size distribution [2]. The resulting hydrate typically contains 2–3 water molecules per magnesium valproate unit, confirmed by Karl Fischer titration and thermogravimetric analysis showing 10–15% weight loss at 100–120°C [3].

Table 2: Synthetic Conditions for Magnesium Valproate Hydrate

ParameterOptimal ConditionsImpact on Product Quality
Solvent SystemEthanol-water (80:20)Controls crystal morphology [2]
Reaction Temperature50 ± 5°CMinimizes solvent adduct formation
Cooling Rate0.5°C/minutePrevents amorphous precipitation
Drying Conditions30°C under 20 mmHg for 8 hoursMaintains hydrate stoichiometry
Magnesium SourceMagnesium chloride hexahydrateReduces inorganic impurities

Formulation Strategies and Stability Profiling

The pronounced hygroscopicity of magnesium valproate necessitates advanced formulation interventions to ensure product stability and manufacturability:

Hygroscopicity Mitigation Strategies:

  • Film Coating Technology: Application of moisture-barrier coatings using hydroxypropyl methylcellulose (HPMC, 5-8% w/w) or ethyl cellulose (2-5% w/w) effectively reduces water vapor transmission by 60–80% during accelerated stability testing (40°C/75% RH) [7]. Multi-layered coatings incorporating polyethylene glycol (PEG 6000) as plasticizer demonstrate enhanced protection against deliquescence.
  • Excipient Co-processing: Dry granulation with hydrophobic carriers like colloidal silicon dioxide (Aerosil 200, 1:20 ratio) or microcrystalline cellulose (Avicel PH102, 1:5 ratio) creates moisture-deflecting matrices. This approach reduces moisture uptake from 18.3% (pure drug) to ≤5.2% at 75% RH over 48 hours [7].
  • Crystal Engineering: Hydrate stabilization through controlled crystallization produces monodisperse crystals (50-200 μm) with reduced specific surface area, decreasing hygroscopicity by 40% compared to milled powders [6] [7].

Stability-Indicating Analytical Methods:Reverse-phase ultraperformance liquid chromatography (UPLC) employing Acquity BEH C18 columns (100 mm × 2.1 mm, 1.7 μm) with isocratic elution (acetonitrile: 5mM ammonium dihydrogen phosphate pH 3.0, 45:55 v/v) at 0.3 mL/min flow rate enables precise quantification of magnesium valproate and its impurities at 215 nm detection [6]. This method resolves critical process-related impurities including:

  • Valeronitrile (nitrile precursor)
  • Pentanoic acid (hydrolysis product)
  • 2-Ethylpentanoic acid (synthetic intermediate)
  • 2-(1-Methylethyl)pentanoic acid (isomeric impurity)

Accelerated stability studies (40°C/75% RH) reveal magnesium valproate's primary degradation pathway is hydrolysis to valproic acid and magnesium hydroxide, following first-order kinetics with rate constant k = 3.2 × 10-6 h-1 at 25°C. The compound maintains >98% potency for 24 months when stored below 30°C with <40% relative humidity in aluminum foil blisters [6].

Table 3: Stability Profile and Impurities of Magnesium Valproate

ParameterSpecificationMethodology
Major Degradation ProductsValproic acid, 2-propylpentanolUPLC-UV/PDA [6]
Valeronitrile Limit≤0.15%ICH Q3A guidelines [6]
Isomeric Impurity Limit≤0.20%Structural elucidation by NMR [6]
Storage Conditions25°C/60% RH in sealed containersICH Q1A stability protocols
PhotostabilityResistant to daylight exposureOption 2 chamber testing [6]

Comparative Analysis with Other Valproate Salts (e.g., Sodium Valproate, Divalproex)

Molecular Structure and Bioavailability:Unlike sodium valproate (C8H15NaO2) which exists as discrete ions in solution, magnesium valproate maintains partially associated ion pairs at physiological pH, altering its dissolution kinetics. Divalproex sodium—a coordination polymer of sodium valproate and valproic acid—exhibits delayed dissolution due to its macromolecular structure [4] [8]. Relative bioavailability studies indicate:

  • Magnesium valproate: 89 ± 8%
  • Sodium valproate: 98 ± 6%
  • Divalproex sodium: 90 ± 7%when administered as equimolar doses in fasting subjects [8].

Physicochemical and Pharmacological Comparisons:

  • Gastric pH Sensitivity: Magnesium valproate generates near-neutral solutions (pH 7.2–7.8 upon dissolution), contrasting with sodium valproate (pH 8.9–9.5) and divalproex (pH 7.8–8.2 after hydrolysis). This property potentially reduces gastric mucosal irritation, as evidenced by 45% lower incidence of epigastric pain versus sodium valproate in clinical assessments [4] [8].
  • Hygroscopic Behavior: Magnesium valproate exhibits significantly higher moisture affinity (critical RH 45%) than divalproex sodium (critical RH 65%), necessitating more stringent humidity control during manufacturing [7].
  • Histone Deacetylase (HDAC) Inhibition: Magnesium valproate demonstrates superior intracellular delivery of valproate anions, achieving 1.8-fold higher HDAC inhibition in leukocyte assays compared to equimolar sodium valproate administration—a property leveraged in oncology research [10].

Therapeutic Implications:Clinical studies comparing divalproex sodium and valproic acid demonstrate therapeutic equivalence in seizure control and bipolar disorder management, though gastrointestinal tolerability favors divalproex formulations (p<0.05 for nausea incidence) [4]. Pharmacoeconomic analyses reveal that sodium valproate provides comparable efficacy to divalproex sodium at 5–10% of the cost, challenging the clinical necessity for premium-priced formulations [4]. Magnesium valproate occupies a distinctive position due to:

  • Magnesium Synergism: Potential enhancement of neurological effects through NMDA receptor modulation [10]
  • Oncology Applications: Enhanced tumor penetration in cervical cancer models when combined with epigenetic therapies (hydralazine, epirubicin) [10]
  • Metabolic Stability: Reduced risk of hypernatremia compared to sodium salts in long-term therapy

Table 4: Comparative Properties of Valproate Derivatives

PropertyMagnesium ValproateSodium ValproateDivalproex Sodium
Molecular FormulaC16H30MgO4C8H15NaO2(C8H15NaO2·C8H16O2)n
HygroscopicityHighModerateLow
1% Solution pH7.2–7.88.9–9.57.8–8.2 (after hydrolysis)
Therapeutic Plasma Levels50–125 μg/mL50–125 μg/mL50–125 μg/mL
HDAC Inhibition EC500.4 mM0.7 mM0.6 mM
Gastric Irritation PotentialModerateHighLow

Properties

CAS Number

62959-43-7

Product Name

Magnesium valproate

IUPAC Name

magnesium;2-propylpentanoate

Molecular Formula

C16H30MgO4

Molecular Weight

310.71 g/mol

InChI

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2

InChI Key

LKLLHOIUJVEAGU-UHFFFAOYSA-L

SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2]

Synonyms

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Canonical SMILES

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.